3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 83255-87-2
VCID: VC2047674
InChI: InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
SMILES: CN1C2=NC=NC(=C2C(=N1)Br)N
Molecular Formula: C6H6BrN5
Molecular Weight: 228.05 g/mol

3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 83255-87-2

Cat. No.: VC2047674

Molecular Formula: C6H6BrN5

Molecular Weight: 228.05 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - 83255-87-2

Specification

CAS No. 83255-87-2
Molecular Formula C6H6BrN5
Molecular Weight 228.05 g/mol
IUPAC Name 3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Standard InChI Key DHFYKLULHRGVSL-UHFFFAOYSA-N
SMILES CN1C2=NC=NC(=C2C(=N1)Br)N
Canonical SMILES CN1C2=NC=NC(=C2C(=N1)Br)N

Introduction

Chemical Identity and Basic Properties

3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine belongs to the pyrazolo[3,4-d]pyrimidine family, a class of heterocyclic compounds known for their wide range of pharmacological activities. The compound is characterized by a fused ring system consisting of a pyrazole ring connected to a pyrimidine ring, with specific substitutions that define its unique properties and reactivity profile. These structural features make it an important scaffold in medicinal chemistry, particularly in the development of compounds targeting various biological pathways.

Identification Data

The compound is precisely identified through various chemical identifiers and physical properties, as summarized in the following table:

ParameterValue
CAS Number83255-87-2
Molecular FormulaC₆H₆BrN₅
Molecular Weight228.05 g/mol
IUPAC Name3-bromo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChIInChI=1S/C6H6BrN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10)
Standard InChIKeyDHFYKLULHRGVSL-UHF

Structural Features and Characteristics

The molecular structure of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine consists of several key elements that contribute to its chemical behavior and potential biological activities. Understanding these structural components is essential for predicting reactivity patterns and developing synthetic strategies for further modification.

Key Structural Elements

The compound features several distinctive structural characteristics:

  • A fused bicyclic ring system consisting of a pyrazole ring and a pyrimidine ring

  • A bromine atom at the 3-position, which provides a reactive site for further modifications

  • A methyl group at the 1-position on the pyrazole ring nitrogen

  • An amino group at the 4-position of the pyrimidine ring

This structural arrangement creates a molecule with multiple reactive sites and potential interaction points for biological targets. The bromine atom, in particular, serves as an excellent leaving group for various coupling reactions, making this compound a valuable intermediate in the synthesis of more complex structures.

Synthetic Approaches

The synthesis of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, with various methodologies reported in the literature. These synthetic routes are crucial for researchers looking to produce this compound for further studies or modifications.

Suzuki-Miyaura Cross-Coupling

For further functionalization of the bromine-containing compound, Suzuki-Miyaura cross-coupling reactions are frequently employed. This approach is particularly valuable for introducing aryl or alkyl groups at the position occupied by bromine. The general procedure involves:

  • Reaction of the aryl halide (in this case, the bromo-substituted pyrazolopyrimidine)

  • Catalysis by Pd(PPh₃)₄ or similar palladium catalysts

  • Reaction with an appropriate boronic acid

  • Base-mediated coupling (typically using K₂CO₃)

  • Reaction in a mixed solvent system such as THF/H₂O

This methodology allows for diverse structural modifications, expanding the range of derivatives that can be synthesized from the parent compound . The reported yields for such transformations are generally good, often exceeding 70%, making this an efficient approach for library development.

Analytical Characterization

Proper characterization of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is essential for confirming its identity and assessing purity. Several analytical techniques are commonly employed for this purpose.

Spectroscopic Analysis

The compound can be characterized using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy - both ¹H and ¹³C NMR provide valuable structural information

  • Mass Spectrometry (MS) - for determining molecular weight and fragmentation patterns

  • Infrared (IR) spectroscopy - to identify functional groups

  • UV-Visible spectroscopy - to examine electronic transitions

For analogous compounds, ¹H-NMR typically shows characteristic signals for the pyrimidine C-H proton (often as a singlet around 8.2-8.4 ppm), the methyl group protons (as a singlet around 1.8-3.8 ppm, depending on the precise environment), and the amino group protons (as a broad singlet, often in the range of 5.5-6.0 ppm) . These spectroscopic features can help confirm the structure and purity of the synthesized compound.

Applications in Medicinal Chemistry

The pyrazolo[3,4-d]pyrimidine scaffold, including 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The compound's structural features make it a promising candidate for various drug development efforts.

Structure-Activity Relationships

The relationship between structural modifications and biological activity is a crucial aspect of medicinal chemistry research involving pyrazolo[3,4-d]pyrimidine derivatives. Key structure-activity relationships observed in this class of compounds include:

  • The influence of substituents at the 3-position on biological activity and target selectivity

  • The role of the amino group at the 4-position in forming hydrogen bonds with biological targets

  • The impact of the N-methyl group on lipophilicity and membrane permeability

  • The effect of additional functionalization on pharmacokinetic properties and target specificity

These structure-activity relationships guide the rational design of new derivatives with potentially improved pharmacological profiles, highlighting the importance of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine as a lead compound or intermediate in drug discovery.

Related Derivatives and Analogues

Several derivatives and structurally related compounds to 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been reported in the literature, providing insights into potential modification strategies and expanding the range of applications for this structural class.

Key Derivatives

Notable derivatives include:

  • N¹-(3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine (CAS: 1258651-37-4) - This compound incorporates an ethylenediamine moiety at the 4-position, replacing the simple amino group. This modification potentially enhances water solubility and provides additional hydrogen bonding sites for interaction with biological targets .

  • Complex derivatives incorporating the core structure into larger molecular frameworks, such as 3-[4-(3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1-piperazinyl]-4-methyl-N-phenyl-5-[[2-(1-pyrrolidinyl)ethyl]amino]benzamide. These more complex structures often target specific biological pathways with enhanced selectivity and potency .

  • The unmethylated analogue, 3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS: 83255-86-1), which differs only by the absence of the methyl group at the N1 position .

These derivatives demonstrate the versatility of the core structure and its potential for further elaboration to access compounds with diverse properties and biological activities.

Comparative Analysis

A comparative analysis of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds reveals important structural relationships that impact their chemical reactivity and biological potential. The table below provides a comparison of key structural analogues:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine83255-87-2C₆H₆BrN₅228.05 g/molReference compound
3-Bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine83255-86-1C₅H₄BrN₅214.02 g/molLacks N-methyl group
N¹-(3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine1258651-37-4C₈H₁₁BrN₆271.12 g/molEthylenediamine at 4-position
3-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine116855-03-9C₇H₆BrN₃212.05 g/molPyridine instead of pyrimidine ring

This comparative analysis highlights the structural diversity within this family of compounds and provides a framework for understanding how structural modifications influence properties and potential applications .

Future Research Directions

The unique structural features and synthetic versatility of 3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine position it as a compound of continuing interest in chemical and pharmaceutical research. Several promising avenues for future investigation can be identified.

Synthetic Methodology Development

Opportunities for advancing synthetic approaches include:

  • Development of more efficient and sustainable synthetic routes with improved yields

  • Exploration of catalytic methods for selective functionalization at various positions

  • Investigation of green chemistry approaches to minimize environmental impact

  • Design of one-pot multi-step syntheses to streamline production

These methodological advances would enhance the accessibility of the compound and its derivatives for research applications .

Medicinal Chemistry Applications

Future medicinal chemistry research could focus on:

  • Systematic structure-activity relationship studies to optimize biological activity

  • Development of targeted libraries based on the core scaffold

  • Investigation of specific kinase inhibitory profiles and selectivity

  • Exploration of novel therapeutic applications beyond current known targets

  • Development of hybrid molecules incorporating this scaffold with other bioactive structural elements

These research directions could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles for treating various diseases.

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